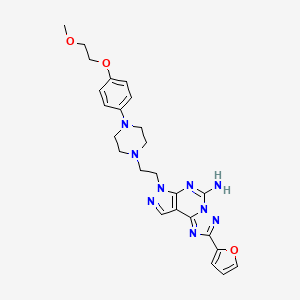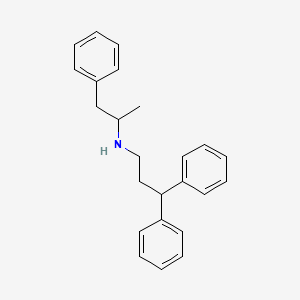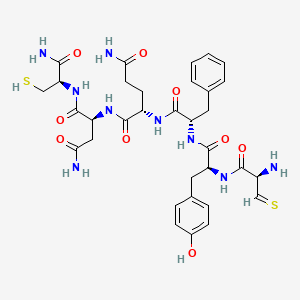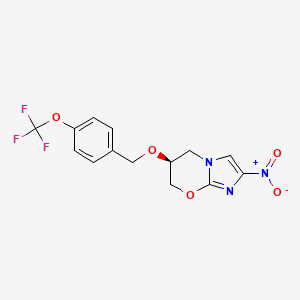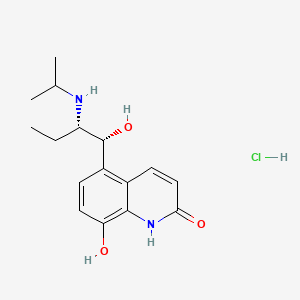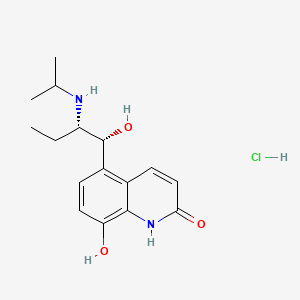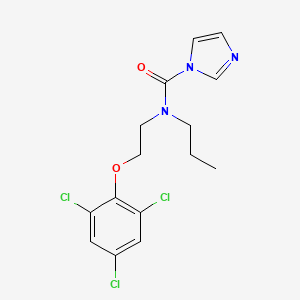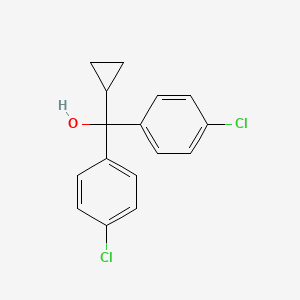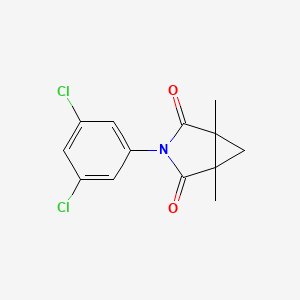
プロシミドン
概要
説明
Procymidone is a pesticide often used for killing unwanted ferns and nettles, and as a dicarboximide fungicide for killing fungi . It is used in various applications such as seed dressing, pre-harvest spray, or post-harvest dip of lupins, grapes, stone fruit, strawberries .
Synthesis Analysis
The oxidative transformation of the fungicide procymidone and its major metabolite (3,5-dichloroaniline; 3,5-DCA) under a pilot lab experiment was evaluated . Heterogeneous catalysis used with various types of MnO2 catalysts was found to be an effective rapid strategy for transformation of procymidone and its aniline metabolite .
Molecular Structure Analysis
Procymidone has a molecular formula of C13H11Cl2NO2 . Its average mass is 284.138 Da and its monoisotopic mass is 283.016693 Da .
Chemical Reactions Analysis
In a study, the feasibility of two heterogeneous catalysis (non-Fenton heterogeneous catalysis and catalytic ozonation) was evaluated for the oxidative transformation of the fungicide procymidone and its major metabolite (3,5-dichloroaniline; 3,5-DCA) under a pilot lab experiment . Among the studied treatments, only H2O2 or O3 significantly oxidized procymidone and 3,5-DCA .
Physical And Chemical Properties Analysis
Procymidone has a density of 1.42-1.46 at 25°C, a melting point of 166-167°C, and a boiling point of 477.9±35.0 °C (Predicted) . It is soluble in water at 4.5 mg l-1 (25 °C) and has a vapor pressure of 1.8 x 10-2 Pa (25 °C) .
科学的研究の応用
多剤耐性研究
プロシミドンは、真菌における多剤耐性を理解するための研究に使用されてきました。 例えば、プロシミドンは、植物の宿主を幅広く感染させ、多くの作物に多大な経済的損失をもたらす壊死性病原菌Botrytis cinereaの研究に適用されてきました . プロシミドンに対する耐性は圃場において観察されていますが、プロシミドンがなぜ通常、他の殺菌剤と共に多剤耐性(MDR)に関与しているのかは不明です .
殺菌剤耐性形質
プロシミドンの適用は、殺菌剤耐性形質の理解に貢献します。ある研究では、プロシミドン馴化によりB. cinerea株B05.10から誘導された9つの変異株は、プロシミドンとフルジオキソニルに対して高い耐性因子(RF)を示しました . これらの変異株は、DNAシーケンスによりBcBos1内に単一点変異W647X、R96X、およびQ751Xを有していました .
土壌における環境挙動
プロシミドンは、中国における多くの作物の真菌病の予防と治療に広く使用されています . プロシミドンの一部は、適用過程で土壌に侵入します . したがって、土壌におけるプロシミドンの環境挙動を理解することは、その環境安全性評価にとって極めて重要です .
土壌分解
土壌におけるプロシミドンの分解速度は、有機物含有量、水分含有量、および微生物によって促進されました . さらに、土壌表面におけるプロシミドンの分解は、光によって促進されました .
土壌における吸着と移動性
ラテライト土壌、黄褐色土壌、黒土、および栗色土壌におけるプロシミドンの脱着速度は、それぞれ27.52 ± 0.85%、16.22 ± 0.78%、13.67 ± 1.29%、および7.62 ± 0.06%であり、これは吸着能とは反対でした . 土壌におけるプロシミドンの移動性の順序は、ラテライト土壌 > 黄褐色土壌 > 黒土 > 栗色土壌であり、Rf値はそれぞれ0.28、0.22、0.18、および0.16でした .
酸化変換
最適な反応条件下で、2種類の不均一触媒(非フェントン不均一触媒と触媒オゾン酸化)の性能を、ジカルボキシイミド系殺菌剤プロシミドンとその代謝産物3,5-DCAを酸化変換する際の比較を行いました .
作用機序
Target of Action
Procymidone is a dicarboximide fungicide that primarily targets fungi, inhibiting their triglyceride synthesis . It is used on a wide range of crops to prevent and treat fungal diseases . The primary target organs in rats and mice exposed to procymidone are the liver and testes .
Mode of Action
Procymidone acts as an androgen-receptor antagonist in vivo and in vitro . It interacts with its targets, causing changes that lead to the inhibition of triglyceride synthesis in fungi . This interaction disrupts the normal functioning of the fungi, leading to their death.
Biochemical Pathways
Procymidone affects the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in glycerol biosynthesis . When fungi are exposed to procymidone, it leads to an increase in intracellular glycerol accumulations . This disrupts the normal functioning of the fungi, leading to their death.
Pharmacokinetics
The pharmacokinetics of procymidone involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, procymidone is metabolized into hydroxylated-PCM, a metabolite that causes rat-specific developmental toxicity due to higher exposure in rats than in rabbits or monkeys . The main excretion route of hydroxylated-PCM-glucuronide is bile in rat chimeric mice, and urine in human chimeric mice .
Result of Action
The action of procymidone results in molecular and cellular effects. For instance, it has been observed that procymidone application contributes to multidrug resistance of Botrytis cinerea . The resistant mutants overexpressed ABC transporter genes, ranging from 2 to 93.7-fold . These mutants carried single-point mutations within BcBos1, conferring resistance to procymidone and other fungicides .
Safety and Hazards
将来の方向性
Procymidone is a widely used fungicide in the prevention and treatment of fungal diseases on many crops in China . Part of the procymidone will enter the soil during the application process . Future research could focus on evaluating the environmental behavior of procymidone in soil for its environmental safety evaluation .
生化学分析
Biochemical Properties
Procymidone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with a protein called AaHK1 in Alternaria alternata, a fungus that causes leaf blights and spots on a wide range of hosts . When treated with procymidone, the relative expression of AaHK1 in procymidone-sensitive isolates was higher than those in procymidone-resistant isolates .
Cellular Effects
Procymidone has significant effects on various types of cells and cellular processes. For example, it has been found to affect the mycelial growth rate, sporulation capacity, and virulence of Alternaria alternata . Procymidone-resistant isolates displayed an increased sensitivity to osmotic stresses and a reduced sensitivity to sodium dodecyl sulfate (SDS) .
Molecular Mechanism
Procymidone exerts its effects at the molecular level through various mechanisms. It has been found to alter sexual differentiation in male rats by acting as an androgen-receptor antagonist . In Alternaria alternata, procymidone resistance was associated with mutations in the AaHK1 gene .
Temporal Effects in Laboratory Settings
The effects of procymidone can change over time in laboratory settings. For example, in a study on Alternaria alternata, procymidone-resistant isolates showed a reduced sensitivity to hydrogen peroxide over time .
Dosage Effects in Animal Models
The effects of procymidone can vary with different dosages in animal models. For instance, it has been found to alter sexual differentiation in male rats, with the effects being more pronounced at higher doses .
Metabolic Pathways
Procymidone is involved in various metabolic pathways. Studies have shown that it is rapidly absorbed and eliminated in mice and rats .
特性
IUPAC Name |
3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJKBPAVAHBARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9033923 | |
| Record name | Procymidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9033923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32809-16-8 | |
| Record name | Procymidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32809-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procymidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9033923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





